1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxypropylsulfonyl)piperazine

Catalog No.
S7365986
CAS No.
M.F
C13H19ClFN3O3S
M. Wt
351.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxyprop...

Product Name

1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxypropylsulfonyl)piperazine

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)-4-(3-methoxypropylsulfonyl)piperazine

Molecular Formula

C13H19ClFN3O3S

Molecular Weight

351.83 g/mol

InChI

InChI=1S/C13H19ClFN3O3S/c1-21-7-2-8-22(19,20)18-5-3-17(4-6-18)13-12(15)9-11(14)10-16-13/h9-10H,2-8H2,1H3

InChI Key

KIYZUEDHZRFFAZ-UHFFFAOYSA-N

Canonical SMILES

COCCCS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)F
1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxypropylsulfonyl)piperazine, also known as TAK-659, is a molecule that belongs to the class of small molecules known as kinase inhibitors. Kinases are enzymes that play a crucial role in regulating signal transduction pathways within cells, and their dysregulation can lead to the development and progression of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. TAK-659 is a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is predominantly expressed in B cells and plays a key role in their activation and proliferation.
TAK-659 has a molecular weight of 475.94 g/mol and a chemical formula of C18H24ClFN4O3S. It is a white to off-white powder that is sparingly soluble in water and moderately soluble in methanol and DMSO. It has a melting point of 96-99°C and a logP value of 3.6.
The synthesis of TAK-659 involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1-(5-chloro-3-fluoropyridin-2-yl)piperazine in the presence of an excess of 3-methoxypropylsulfonyl chloride. The resulting compound is purified by column chromatography to obtain the final product. The structure of TAK-659 has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Various analytical methods have been developed for the detection and quantification of TAK-659 in biological matrices, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC). These methods have been used in pharmacokinetic and pharmacodynamic studies of TAK-659 in preclinical animal models and clinical trials.
TAK-659 has been shown to selectively inhibit the activity of BTK in vitro and in vivo, leading to the inhibition of B cell receptor signaling and reduced proliferation and survival of malignant B cells. It has also been shown to have anti-inflammatory effects in preclinical animal models of rheumatoid arthritis and lupus nephritis.
Preclinical toxicology studies have shown that TAK-659 is generally well tolerated at doses that result in BTK inhibition and anti-tumor activity. In a phase 1 clinical trial in patients with advanced solid tumors, TAK-659 was well tolerated at doses up to 60 mg/day, with manageable adverse events, including fatigue, nausea, and diarrhea.
TAK-659 has been evaluated in preclinical and clinical studies for the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). It has also been studied for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus nephritis.
TAK-659 is currently in phase 2 clinical development for the treatment of CLL and DLBCL. Several clinical trials are underway to evaluate its safety and efficacy as a single-agent or in combination with other drugs in various patient populations.
The selective inhibition of BTK by TAK-659 has potential implications in the treatment of various B cell malignancies and autoimmune diseases. It also has potential applications in the development of personalized medicine approaches, where patient-specific molecular profiles can guide treatment decisions.
Despite promising preclinical and clinical data, the development of TAK-659 and other BTK inhibitors is hindered by the emergence of resistance mechanisms, particularly in CLL. Further research is needed to understand the mechanisms of resistance and develop strategies to overcome them. Additionally, the potential long-term toxicity and safety profile of TAK-659 and other BTK inhibitors need to be carefully evaluated in clinical trials.
1. Development of combination therapies involving TAK-659 and other targeted agents for the treatment of B cell malignancies.
2. Investigation of the efficacy and safety of TAK-659 in combination with immunotherapy approaches, such as checkpoint inhibitors.
3. Evaluation of the potential use of TAK-659 in the treatment of other autoimmune diseases.
4. Identification of biomarkers that can predict response to TAK-659 and guide treatment decisions.
5. Development of second-generation BTK inhibitors with improved selectivity and potency.
6. Investigation of the role of BTK in other cell types and signaling pathways to identify new therapeutic targets.
7. Exploration of the potential use of TAK-659 as a tool compound for studying the biology of B cells and related diseases.
8. Exploration of the potential use of TAK-659 in the treatment of viral infections, particularly those that affect B cells, such as Epstein-Barr virus.

XLogP3

1.3

Hydrogen Bond Acceptor Count

7

Exact Mass

351.0819685 g/mol

Monoisotopic Mass

351.0819685 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

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